3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine
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Overview
Description
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine (AMTP) is an organic compound with a molecular formula C8H13NO. It is a yellowish-brown liquid with a pungent odor. AMTP is widely used in scientific research to study the mechanism of action of various drugs and their effects on the human body.
Mechanism of Action
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine acts as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme that converts L-DOPA to dopamine. By inhibiting AADC, this compound reduces the levels of dopamine in the brain, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
This compound induces Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. It also decreases locomotor activity and impairs motor coordination. This compound has been shown to decrease dopamine levels in the brain and increase the levels of its precursor, L-DOPA. It also affects the levels of other neurotransmitters such as serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is a useful tool in scientific research to study the mechanism of action of various drugs. It is relatively easy to synthesize and has a well-established mechanism of action. However, its use is limited by its toxicity and potential side effects. It can induce Parkinson's disease-like symptoms in animal models, which can be difficult to reverse. It is also important to note that the effects of this compound on the human body may differ from those observed in animal models.
Future Directions
There are several future directions for the use of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine in scientific research. One potential application is in the study of addiction and reward. This compound has been shown to affect dopamine levels in the brain, which are known to be involved in addiction and reward. Another potential application is in the development of new drugs for Parkinson's disease. By understanding the mechanism of action of this compound, researchers may be able to develop new drugs that target the same pathway. Finally, this compound may be useful in the study of other neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, this compound is a useful tool in scientific research to study the mechanism of action of various drugs. It is relatively easy to synthesize and has a well-established mechanism of action. Its use is limited by its toxicity and potential side effects. However, there are several future directions for the use of this compound in scientific research, including the study of addiction and reward, the development of new drugs for Parkinson's disease, and the study of other neurological disorders.
Scientific Research Applications
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is widely used in scientific research to study the mechanism of action of various drugs. It is used as a dopaminergic agent to induce Parkinson's disease-like symptoms in animal models. It is also used to study the effects of drugs on the central nervous system and to investigate the role of dopamine in addiction and reward.
properties
CAS RN |
19942-30-4 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(6-methyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-6-8(7(2)10)4-3-5-9-6/h9H,3-5H2,1-2H3 |
InChI Key |
ALIKSNZBMFSXMC-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCN1)C(=O)C |
Canonical SMILES |
CC1=C(CCCN1)C(=O)C |
synonyms |
Ethanone, 1-(2-methyl-1,4,5,6-tetrahydro-3-pyridinyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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